3-(2-Chlorobenzyl)-2-piperidone

Vue d'ensemble

Description

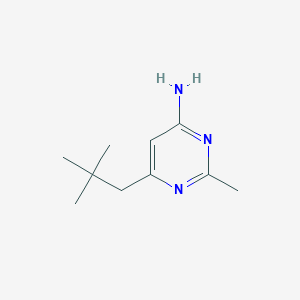

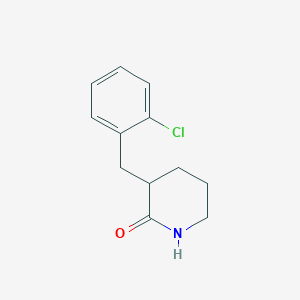

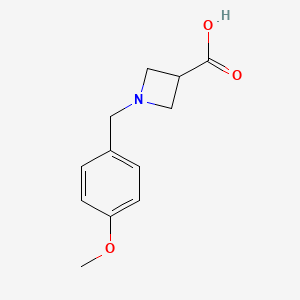

The compound “3-(2-Chlorobenzyl)-2-piperidone” is a derivative of piperidone, which is a six-membered ring with a ketone functional group . The “2-Chlorobenzyl” indicates a benzyl group (a benzene ring attached to a methylene group) with a chlorine atom on the second carbon of the benzene ring .

Synthesis Analysis

While specific synthesis methods for “3-(2-Chlorobenzyl)-2-piperidone” are not available, benzyl chlorides are often used as intermediates in the synthesis of other organic compounds . They can be prepared by the gas-phase photochemical reaction of toluene with chlorine .Molecular Structure Analysis

The molecular structure of “3-(2-Chlorobenzyl)-2-piperidone” would likely involve a six-membered piperidone ring with a 2-chlorobenzyl group attached to the third carbon .Chemical Reactions Analysis

Benzyl chlorides, like the 2-chlorobenzyl group in this compound, are reactive and can undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Chlorobenzyl)-2-piperidone” would depend on its specific structure. Benzyl chlorides are typically colorless liquids and are reactive organochlorine compounds .Applications De Recherche Scientifique

Anti-Cancer and Anti-Proliferative Properties

3,5-Bis(benzylidene)-4-piperidones, which are structurally related to 3-(2-Chlorobenzyl)-2-piperidone, have been studied for their anti-cancer and anti-inflammatory properties. A novel analog, CLEFMA, was found to be significantly potent in inducing autophagic cell death in lung adenocarcinoma cells, presenting an alternative mode of cell death in apoptosis-resistant cancers (Lagisetty et al., 2010).

Synthesis and Bioactivity in Neuroleptic Agents

2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for use in metabolic studies. This synthesis involved 1-Benzyl-4-piperidone-2-14C, showcasing the use of related piperidone compounds in neuroleptic drug development (Nakatsuka et al., 1981).

Analgesic and Antifungal Applications

2,6-Diaryl-3-methyl-4-piperidones, another related class, have been screened for acute toxicity, analgesic, local anesthetic, and antifungal activity. Certain derivatives exhibited notable analgesic and local anesthetic activities, as well as potent antifungal activity against specific strains (Rameshkumar et al., 2003).

Antibacterial Properties

4-Piperidone curcumin analogues, including compounds similar to 3-(2-Chlorobenzyl)-2-piperidone, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antibacterial agents based on piperidone frameworks (Damayanti et al., 2020).

Synthetic Intermediates in Natural Product Synthesis

The 4-piperidone framework has been utilized as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest. Its applications include the preparation of antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(2-chlorophenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDPJVJYJGYBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorobenzyl)-2-piperidone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)

![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)

![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)